molecular formula C21H21Br2N7O2 B11544043 4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

Cat. No.: B11544043
M. Wt: 563.2 g/mol
InChI Key: ZKADMYKDJPBTSL-CFRMEGHHSA-N
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Description

4-[(2Z)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydrazine moiety: This step involves the reaction of the triazine core with hydrazine derivatives.

    Substitution with the dibromo-methoxyphenyl group: This step is typically carried out using a palladium-catalyzed coupling reaction.

    Addition of the morpholine group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its unique structure.

Medicine

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric groups.

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE involves interaction with specific molecular targets. These targets may include enzymes and receptors, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-[(2Z)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE: This compound is unique due to its specific substitution pattern and functional groups.

    Other Triazine Derivatives: Compounds such as melamine and cyanuric acid share the triazine core but differ in their substituents.

Uniqueness

The uniqueness of 4-[(2Z)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other triazine derivatives.

Properties

Molecular Formula

C21H21Br2N7O2

Molecular Weight

563.2 g/mol

IUPAC Name

2-N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21Br2N7O2/c1-31-18-14(11-15(22)12-17(18)23)13-24-29-20-26-19(25-16-5-3-2-4-6-16)27-21(28-20)30-7-9-32-10-8-30/h2-6,11-13H,7-10H2,1H3,(H2,25,26,27,28,29)/b24-13-

InChI Key

ZKADMYKDJPBTSL-CFRMEGHHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=N\NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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